

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nepicastat

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepicastat, also known by its developmental code names SYN-117 and RS-25560-197, is a potent and selective inhibitor of the enzyme dopamine β -hydroxylase (DBH).[1][2][3] This guide provides a detailed overview of its chemical structure, a summary of its synthetic strategy based on available literature, and its mechanism of action. The information is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

Nepicastat is a chiral small molecule belonging to the 1,3-dihydroimidazole-2-thione class of compounds.[4] The structure features a substituted imidazolethione ring linked to a difluorinated tetralin moiety.[4] This specific arrangement confers high potency and selectivity for its biological target.[1][3]

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers and properties of **Nepicastat**.



Identifier	Value	Reference(s)
IUPAC Name	5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione	[5]
CAS Number	173997-05-2 (Free Base)	[5]
170151-24-3 (HCI Salt)	[1][3]	
Molecular Formula	C14H15F2N3S	[3][5]
Molar Mass	295.35 g⋅mol ⁻¹	[3][5]
SMILES String	C1CC2=C(C[C@H]1N3C(=CN C3=S)CN)C=C(C=C2F)F	[1]
Synonyms	SYN-117, RS-25560-197	[3][5]

Synthesis of Nepicastat

While the detailed, step-by-step experimental protocols for the synthesis of **Nepicastat** are proprietary and not fully disclosed in publicly accessible literature, the general synthetic approach can be inferred from medicinal chemistry publications, such as the work by Beliaev et al. on related DBH inhibitors.[6][7]

General Retrosynthetic Strategy

A logical retrosynthetic analysis suggests that the synthesis would be convergent, involving the preparation of two key intermediates followed by their coupling and final modifications.

- Intermediate A: (S)-2-amino-5,7-difluoro-1,2,3,4-tetrahydronaphthalene. This chiral amine is
 the cornerstone of the molecule, providing the specific stereochemistry essential for its
 biological activity. Its synthesis would likely start from a substituted naphthalene precursor,
 followed by reduction and chiral resolution or asymmetric synthesis to obtain the desired (S)enantiomer.
- Intermediate B: A suitable aminomethyl-imidazolethione precursor. This heterocyclic core would be constructed separately. A plausible route involves the synthesis of an N-protected



aminomethyl imidazole, followed by conversion to the imidazole-2-thione via reaction with a thiocarbonylating agent like thiophosgene or thiocarbonyldiimidazole.

The final steps would involve the coupling of Intermediate A with Intermediate B, likely through an N-arylation or related C-N bond-forming reaction, followed by deprotection of the aminomethyl group to yield **Nepicastat**.

Experimental Protocols

Detailed experimental protocols, including specific reagents, reaction conditions, yields, and purification methods, are not available in the reviewed search results. The primary literature, such as the Journal of Medicinal Chemistry, should be consulted for potential disclosure of these methodologies in the synthesis of analogous compounds.[6][7]

Mechanism of Action

Nepicastat exerts its pharmacological effect by inhibiting dopamine β-hydroxylase (DBH), a copper-containing monooxygenase enzyme responsible for the conversion of dopamine to norepinephrine in noradrenergic neurons.[1][2] This inhibition is potent, with IC₅₀ values of approximately 9.0 nM for human DBH.[1]

By blocking this key step in catecholamine biosynthesis, **Nepicastat** leads to two primary neurochemical changes:

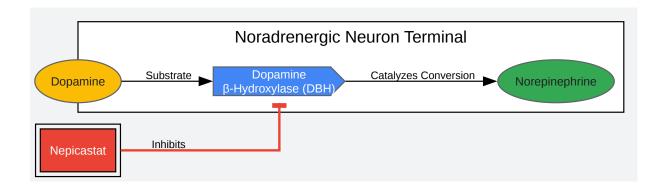
- A decrease in the levels of norepinephrine (noradrenaline).
- An increase in the levels of its precursor, dopamine.

This modulation of catecholamine levels in both the central and peripheral nervous systems is the basis for its investigation in conditions characterized by sympathetic overactivity, such as post-traumatic stress disorder (PTSD), cocaine dependence, and congestive heart failure.[2][3]

Mandatory Visualizations Signaling Pathway: Mechanism of Action of Nepicastat

The following diagram illustrates the enzymatic action of Dopamine β -Hydroxylase (DBH) in a noradrenergic neuron and the inhibitory effect of **Nepicastat**.





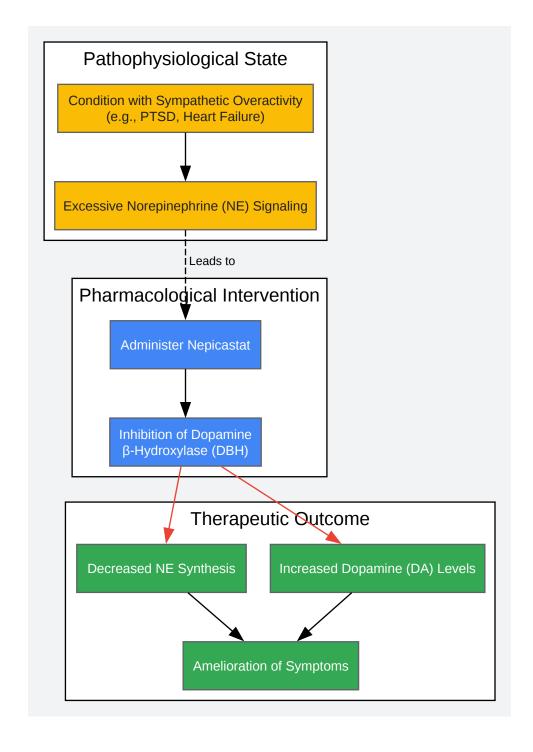
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Caption: Mechanism of **Nepicastat** as a DBH inhibitor.

Logical Workflow: Therapeutic Rationale for DBH Inhibition

This diagram outlines the logical progression from a pathological state to the therapeutic intervention with a DBH inhibitor like **Nepicastat**.





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Caption: Therapeutic rationale for using a DBH inhibitor.

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